tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a biazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl acetate with a suitable amine to form the tert-butyl ester. This is followed by the introduction of the biazetidine ring through a cyclization reaction. The hydroxy group is then introduced via a selective hydroxylation reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the biazetidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxypropionate: Similar in structure but lacks the biazetidine ring.
tert-Butylhydrazine hydrochloride: Contains a tert-butyl group and a hydrazine moiety but differs in overall structure.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Contains a tert-butyl group and hydroxy groups but has a different backbone structure.
Uniqueness
The uniqueness of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride lies in its biazetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
2763776-19-6 |
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Molecular Formula |
C11H21ClN2O3 |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11;/h8,12,15H,4-7H2,1-3H3;1H |
InChI Key |
CAHIGLHUTPFZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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